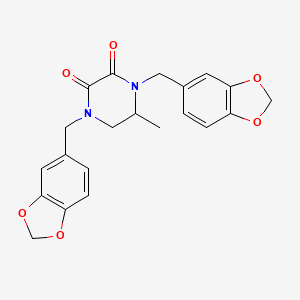
1,4-bis(1,3-benzodioxol-5-ylmethyl)-5-methyl-2,3-piperazinedione
描述
1,4-bis(1,3-benzodioxol-5-ylmethyl)-5-methyl-2,3-piperazinedione, commonly known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. MDPV is a potent stimulant that has been abused for its euphoric effects. The drug has been banned in many countries due to its potential for abuse and addiction. However, MDPV has also been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
作用机制
MDPV works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in the concentration of these neurotransmitters. This increase in neurotransmitter concentration results in the stimulation of the brain's reward center, leading to feelings of euphoria and increased energy. However, the prolonged use of MDPV can lead to addiction and other adverse effects.
Biochemical and Physiological Effects:
MDPV has been shown to have a range of biochemical and physiological effects on the body. The drug has been shown to increase heart rate, blood pressure, and body temperature. Prolonged use of MDPV can lead to cardiovascular problems, such as heart attacks and strokes. The drug can also cause psychosis, paranoia, and other mental health problems.
实验室实验的优点和局限性
MDPV has been used as a research tool to better understand the mechanisms of drug addiction and abuse. The drug's unique chemical properties make it a useful tool for studying the effects of dopamine and norepinephrine on the brain. However, the use of MDPV in research is limited due to its potential for abuse and addiction. Researchers must take precautions to ensure that the drug is used safely and responsibly.
未来方向
The study of MDPV and other synthetic cathinones is an area of active research. Future studies will focus on understanding the long-term effects of MDPV on the brain and body. Researchers will also investigate the potential therapeutic applications of MDPV and other synthetic cathinones. New methods for synthesizing MDPV and other synthetic cathinones will be developed, leading to safer and more effective drugs. Finally, researchers will continue to develop new tools and techniques for studying the effects of drugs on the brain and body.
科学研究应用
MDPV has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications. The drug's ability to stimulate the release of dopamine and norepinephrine in the brain has been studied for its potential in treating depression and attention deficit hyperactivity disorder (ADHD). MDPV has also been studied for its potential use as a research tool to better understand the mechanisms of drug addiction and abuse.
属性
IUPAC Name |
1,4-bis(1,3-benzodioxol-5-ylmethyl)-5-methylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-13-8-22(9-14-2-4-16-18(6-14)28-11-26-16)20(24)21(25)23(13)10-15-3-5-17-19(7-15)29-12-27-17/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGLDYIMYMOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C(=O)N1CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4135575.png)
![3-iodo-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4135590.png)
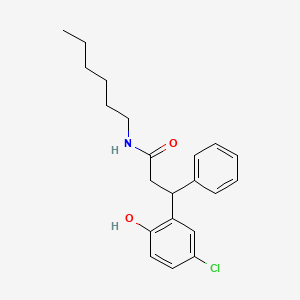
![3,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4135609.png)
![4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135614.png)
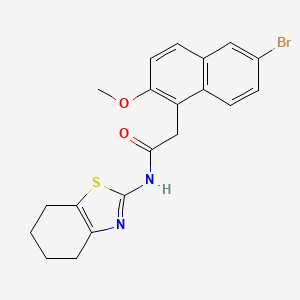
![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135631.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,5-dichloro-2-methoxybenzamide](/img/structure/B4135637.png)
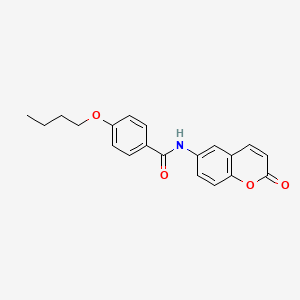
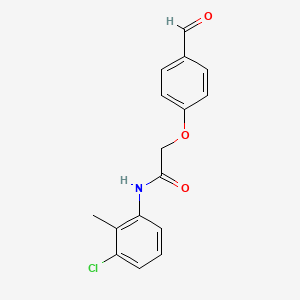
![2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4135661.png)
![4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4135665.png)
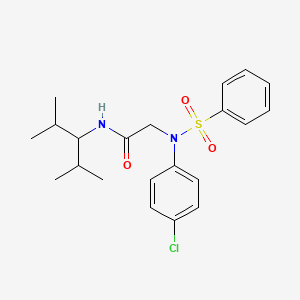
![7-bromo-2-(2-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135676.png)